Halociline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Halociline is a derivative of alkaloids isolated from the marine fungus Penicillium griseofulvum. This compound exhibits promising antineoplastic activity, particularly against gastric cancer . Despite its potential, the precise molecular mechanisms underlying its anticancer properties remain enigmatic .

Métodos De Preparación

Halociline is synthesized from marine fungi, specifically Penicillium griseofulvum . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG) 300, Tween 80, and distilled water . This method ensures the compound is well-dissolved and ready for biological applications.

Análisis De Reacciones Químicas

Halociline undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its alkaloid structure, which allows it to interact with different reagents under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Halociline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying alkaloid reactivity and synthesis. In biology, this compound’s antineoplastic properties make it a valuable compound for cancer research, particularly for gastric cancer . In medicine, it holds potential as a therapeutic agent due to its ability to target key molecular pathways involved in cancer progression . Additionally, this compound’s unique structure and biological activity make it a promising candidate for industrial applications, such as the development of new pharmaceuticals .

Mecanismo De Acción

The mechanism of action of halociline involves its interaction with multiple molecular targets and pathways. Network pharmacology analysis, molecular docking simulations, and molecular dynamics simulations have revealed that this compound targets MAPK1, MMP-9, and PIK3CA in gastric cancer cells . These interactions are mediated by diverse pathways, including cancer, lipid metabolism, atherosclerosis, and EGFR tyrosine kinase inhibitor resistance . The high affinity between this compound and these targets suggests that the compound exerts its effects by inhibiting key proteins involved in cancer cell proliferation and survival .

Comparación Con Compuestos Similares

Halociline is unique among alkaloid derivatives due to its specific molecular targets and pathways. Similar compounds include other alkaloids isolated from marine fungi, such as penicillamine and citrinin. this compound’s ability to target multiple pathways and its high affinity for key proteins involved in cancer progression set it apart from these compounds . This uniqueness makes this compound a promising candidate for further research and development in the field of anticancer therapeutics .

Propiedades

Fórmula molecular |

C11H17NO2 |

|---|---|

Peso molecular |

195.26 g/mol |

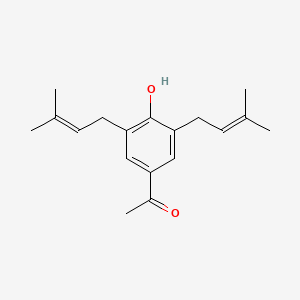

Nombre IUPAC |

3-amino-5-(3-hydroxybutan-2-yl)-4-methylphenol |

InChI |

InChI=1S/C11H17NO2/c1-6(8(3)13)10-4-9(14)5-11(12)7(10)2/h4-6,8,13-14H,12H2,1-3H3 |

Clave InChI |

AJWRCLREFMYSBJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1N)O)C(C)C(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)

![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)